N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a 2,4-dimethoxybenzamide moiety. The 1,3,4-oxadiazole scaffold is widely studied due to its pharmacological versatility, including antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-10-7-8-12(14(9-10)24-2)15(22)19-17-21-20-16(25-17)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBBSSPGXZVVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method starts with the esterification of 2-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate is then cyclized with 2,4-dimethoxybenzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in cell proliferation and survival, leading to its potential anticancer effects. Additionally, it may interfere with the replication of viruses and bacteria by targeting essential proteins and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide with key analogs, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Variations and Physicochemical Properties
Key Observations :
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-chlorophenyl analogs (e.g., 4-F1374-0808), influencing kinase or receptor binding .
- Benzamide Modifications: The 2,4-dimethoxybenzamide group likely enhances solubility compared to hydrophobic substituents like phenoxy (5-F1374-0081) or methyl groups (4-F1374-0808) .
- Molecular Weight : The target compound’s estimated molecular weight (~375 g/mol) aligns with derivatives showing optimal bioavailability in similar oxadiazole-based drug candidates .
Key Observations :
- Anticancer Activity : Derivatives with 4-chlorophenyl (5c) or 2,4-dichlorophenyl groups exhibit selectivity for lung and liver cancers, respectively . The target compound’s 2-chlorophenyl group may favor different cancer cell lines.
- Kinase Inhibition: The phenoxy-substituted analog (5-F1374-0081) shows kinase-inhibitory activity, suggesting that the target compound’s dimethoxy group could similarly modulate kinase interactions .
- Antimicrobial Potential: Thiazole-linked oxadiazoles (e.g., 7c) demonstrate potent antimicrobial effects, but the target compound’s dimethoxybenzamide may shift activity toward eukaryotic targets .
Structural Insights from Crystallography and Spectroscopy
- Crystal Structures : Analogous compounds like N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () reveal planar oxadiazole-thiadiazole systems, suggesting that the target compound’s oxadiazole ring adopts a similar conformation for target binding .
- Spectroscopic Data : IR and NMR spectra of related compounds (e.g., 7c–7f in ) confirm oxadiazole C=N stretching (~1600 cm⁻¹) and aromatic proton resonances (δ 7.2–8.1 ppm), which align with predicted features of the target compound .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: CHClNO
- Molecular Weight: 300.70 g/mol
- CAS Number: 89335-14-8
This structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group enhances its pharmacological profile.
Antibacterial Activity
Research indicates that derivatives of oxadiazole exhibit significant antibacterial properties. A study synthesized various oxadiazole compounds and evaluated their activity against several bacterial strains:
- Tested Strains: Salmonella typhi, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.
- Results: The synthesized compounds demonstrated moderate to strong antibacterial activity, particularly against S. typhi and B. subtilis.
The most active compounds had IC values significantly lower than the reference standard (thiourea), indicating their potential as effective antibacterial agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored in various studies:
- Acetylcholinesterase (AChE) Inhibition: Compounds containing the oxadiazole moiety were tested for AChE inhibition. Some derivatives showed promising results with IC values ranging from 0.63 µM to 6.28 µM, compared to thiourea’s IC of 21.25 µM .
- Urease Inhibition: Urease inhibitors are crucial in treating conditions like urinary tract infections. The oxadiazole derivatives exhibited strong urease inhibitory activity with several compounds showing IC values below 5 µM.
Case Studies
-
Synthesis and Characterization:
A series of oxadiazole compounds were synthesized and characterized using techniques such as NMR and mass spectrometry. These studies confirmed the structural integrity and purity of the compounds . -
In Vivo Studies:
Preliminary in vivo studies demonstrated that specific oxadiazole derivatives could reduce bacterial load in infected models, suggesting their potential therapeutic applications. -
Docking Studies:
Molecular docking studies revealed that these compounds interact favorably with target enzymes and receptors, indicating a mechanism for their biological activity .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
